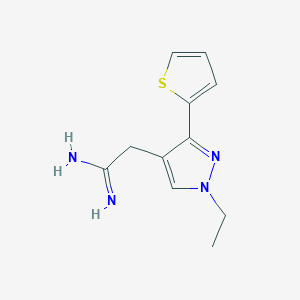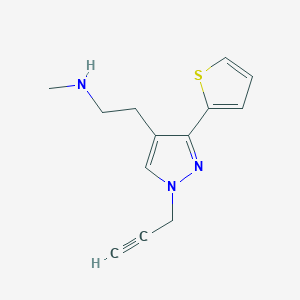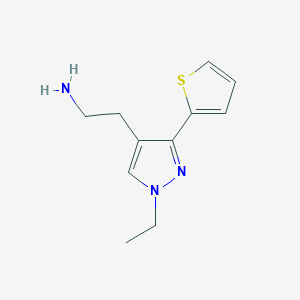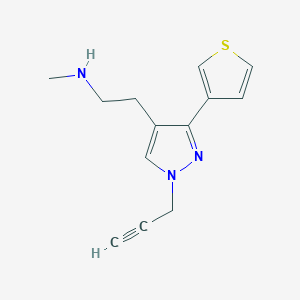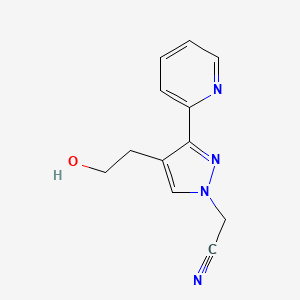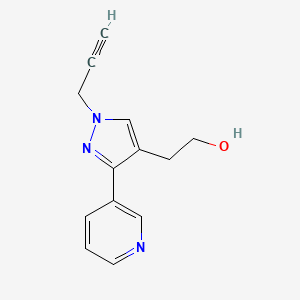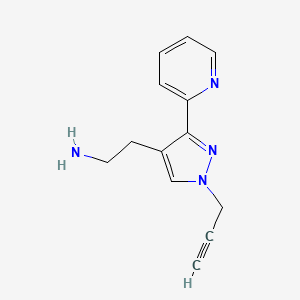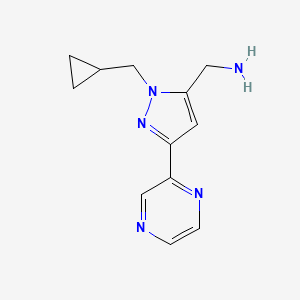
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine, also known as CPMPP, is a heterocyclic compound that has been studied for its potential applications in scientific research. CPMPP is a derivative of pyrazole and is characterized by its cyclopropylmethyl group, which is composed of one carbon and three hydrogen atoms. CPMPP has been studied for its potential to act as a ligand for metal ions, as a catalyst for organic synthesis, and as a drug-like molecule. This article will discuss the synthesis method of CPMPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Applications De Recherche Scientifique
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine has been studied for its potential to act as a ligand for metal ions. It has been used in coordination chemistry experiments to study the binding of metal ions to organic molecules. (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine has also been studied as a catalyst for organic synthesis. It has been used in organic synthesis experiments to promote the formation of new bonds between molecules. (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine has also been studied as a drug-like molecule. It has been used in drug discovery experiments to study the binding of molecules to biological targets.
Mécanisme D'action
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that contains a cyclopropylmethyl group. This group is capable of forming hydrogen bonds with other molecules, which allows it to bind to metal ions and biological targets. (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine can also act as a Lewis acid, which allows it to promote the formation of new bonds between molecules.
Biochemical and Physiological Effects
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine has been studied for its potential to bind to metal ions and biological targets. However, its biochemical and physiological effects have not yet been extensively studied. It is possible that (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine could bind to enzymes, receptors, or other biological targets and disrupt their normal function. It is also possible that (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine could bind to metal ions and affect the activity of enzymes or other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can bind to metal ions and biological targets. (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine also has several limitations for laboratory experiments. It is a relatively new compound, so its biochemical and physiological effects are not yet well understood. In addition, its binding affinity for metal ions and biological targets is not yet known.
Orientations Futures
There are several potential future directions for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine research. One potential direction is to study its biochemical and physiological effects in greater detail. This could involve testing its binding affinity for metal ions and biological targets, as well as studying its effects on enzymes and other proteins. Another potential direction is to develop new synthesis methods for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine. This could involve finding new catalysts or reaction conditions that yield higher yields of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine. Finally, another potential direction is to develop new applications for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine. This could involve finding new ways to use (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine as a ligand, catalyst, or drug-like molecule.
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQZSRBXHBPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




